![molecular formula C14H8ClF3O2 B14113940 [1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B14113940.png)
[1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is a complex organic compound that features a biphenyl core with a carboxylic acid group at the 4-position, a chlorine atom at the 4’-position, and a trifluoromethyl group at the 3’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- typically involves multiple steps. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is typically carried out at temperatures ranging from 20°C to 60°C, followed by further processing steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving high yields and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4’-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce corresponding carboxylates, alcohols, or aldehydes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of pesticides, herbicides, and other agricultural products .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the biphenyl core provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-2’-(trifluoromethyl)-
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-bromo-3’-(trifluoromethyl)-
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(difluoromethyl)-
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various applications .
Propriétés
Formule moléculaire |
C14H8ClF3O2 |
|---|---|
Poids moléculaire |
300.66 g/mol |
Nom IUPAC |
4-[4-chloro-3-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |
Clé InChI |
BZTJADILCPGWHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


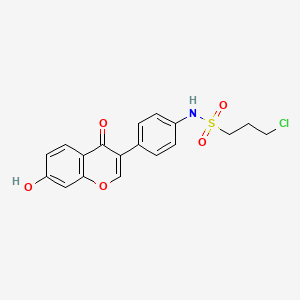
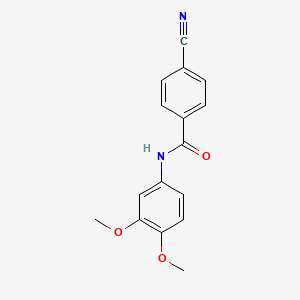
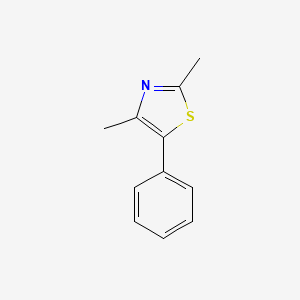
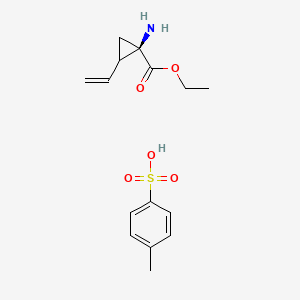


![Ethyl 2-[methyl(phenyl)carbamoyl]acetate](/img/structure/B14113899.png)


![5-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14113910.png)

![2-chloro-N-[3-cyano-7,7-dimethyl-5-(2-pyridin-2-ylethenyl)-6H-1-benzothiophen-2-yl]acetamide;hydrochloride](/img/structure/B14113913.png)
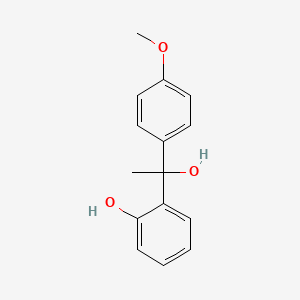
![3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone](/img/structure/B14113925.png)
